molecular formula C21H24N4O3S2 B11625178 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11625178
M. Wt: 444.6 g/mol
InChI Key: JDCQZHNXRZNWTG-SSZFMOIBSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • Thiazolidinone ring: Substituted with a cyclohexyl group at position 3 and a thioxo (C=S) group at position 2. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereoelectronic properties .
  • Conjugated system: The exocyclic methylidene bridge between the thiazolidinone and pyridopyrimidinone systems likely contributes to π-π stacking and charge-transfer interactions .

Properties

Molecular Formula

C21H24N4O3S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O3S2/c26-12-6-10-22-18-15(19(27)24-11-5-4-9-17(24)23-18)13-16-20(28)25(21(29)30-16)14-7-2-1-3-8-14/h4-5,9,11,13-14,22,26H,1-3,6-8,10,12H2/b16-13-

InChI Key

JDCQZHNXRZNWTG-SSZFMOIBSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCO)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCO)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidine ring, the construction of the pyridopyrimidine core, and the introduction of the hydroxypropyl and cyclohexyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful in studies of enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique structure allows it to interact with multiple targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a cyclohexyl-thiazolidinone and a hydroxypropylamino-pyridopyrimidinone. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Properties/Activities Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone 3-Cyclohexyl, 2-(3-hydroxypropylamino) Hypothesized enhanced solubility and target binding due to hydroxypropyl group
3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Same core 2-(2-hydroxyethylamino) Shorter hydroxyalkyl chain may reduce solubility compared to target compound
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Same core 3-(2-Methoxyethyl), 2-(1-phenylethylamino) Increased lipophilicity from phenyl group; potential for improved membrane permeability
Thiazolo[4,5-d]pyrimidine derivatives Thiazolo-pyrimidine Varied aryl/alkyl groups Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus)

Key Observations :

  • Hydroxyalkyl vs. Aryl Amino Groups: The 3-hydroxypropylamino group in the target compound may improve aqueous solubility compared to analogs with shorter chains (e.g., 2-hydroxyethyl) or hydrophobic aryl groups (e.g., phenylethyl) .
  • Thioxo Group: The thioxo (C=S) moiety in the thiazolidinone ring is conserved across analogs and is critical for metal chelation and enzyme inhibition (e.g., tyrosine kinase or bacterial dihydrofolate reductase) .
  • Cyclohexyl vs.

Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. Its unique structural characteristics suggest possible applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and infections.

Structural Characteristics

This compound features a pyrido[1,2-a]pyrimidin-4-one core along with a thiazolidinone moiety and an amino group. The molecular formula is C22H26N4O3S2C_{22}H_{26}N_{4}O_{3}S_{2}, with a molecular weight of approximately 458.6 g/mol. The presence of multiple functional groups enhances its potential for interaction with biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines. The mechanisms may involve interference with cell cycle progression and induction of apoptosis in malignant cells. For instance, compounds with similar thiazolidinone structures have demonstrated significant cytotoxicity against various cancer types, indicating that this compound could exhibit similar effects.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural components allow it to interact with bacterial enzymes and disrupt cellular processes, leading to bactericidal effects. Comparative studies have indicated that derivatives of thiazolidinones often outperform traditional antibiotics in terms of efficacy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes relevant to disease processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory pathways. Such inhibition can lead to reduced inflammation and pain relief in various conditions.

Research Findings and Case Studies

A number of studies have explored the biological activity of this compound and its analogs:

StudyFocusFindings
AnticancerDemonstrated cytotoxic effects on human cancer cell lines, inducing apoptosis through mitochondrial pathways.
AntimicrobialExhibited significant antibacterial activity against multiple strains, surpassing standard antibiotics like ampicillin.
Enzyme InhibitionShowed dual inhibition of COX-1/COX-2 enzymes, potentially useful for anti-inflammatory applications.

The exact mechanisms by which the compound exerts its biological effects are still under investigation. However, several hypotheses exist:

  • Interaction with DNA : It may intercalate into DNA strands or inhibit topoisomerases, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound might influence key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

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